1-(2-Ethyl-6-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Ethyl-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . This compound is characterized by the presence of an ethyl group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(2-Ethyl-6-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-ethyl-6-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ similar reaction conditions but are scaled up to accommodate larger quantities of reactants and products.
Chemical Reactions Analysis
1-(2-Ethyl-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethyl-6-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .
Comparison with Similar Compounds
1-(2-Ethyl-6-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-(Methylthio)phenyl)propan-2-amine: This compound has a similar structure but contains an amine group instead of a ketone group.
1-(2-Ethyl-6-(methylthio)phenyl)propan-1-one: This compound differs by having a propan-1-one moiety instead of a propan-2-one moiety.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it valuable in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2-ethyl-6-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16OS/c1-4-10-6-5-7-12(14-3)11(10)8-9(2)13/h5-7H,4,8H2,1-3H3 |
InChI Key |
DYWIQQDTMZUJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)SC)CC(=O)C |
Origin of Product |
United States |
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